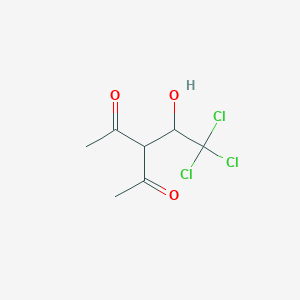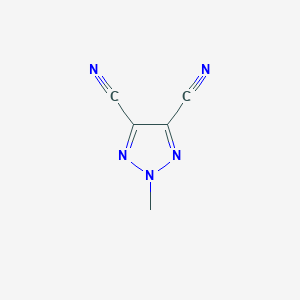
3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene: is a chemical compound with the molecular formula C8H22O4Si2 . It is a member of the organosilicon compounds, which are known for their unique properties and applications in various fields, including materials science, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of dimethoxymethylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and analysis .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it to simpler silane compounds.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted organosilicon compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene is used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its unique properties make it suitable for use in drug delivery systems and as a component of medical devices .
Industry: In the industrial sector, this compound is used in the production of specialty polymers, coatings, and adhesives. Its ability to form stable bonds with other materials makes it valuable in the manufacturing of high-performance materials .
Mecanismo De Acción
The mechanism of action of 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are mediated by the silicon atoms in the compound, which can form strong covalent bonds with other elements .
Comparación Con Compuestos Similares
- Dimethyltetramethoxydisilethylene
- Ethylenebis(dimethoxymethylsilane)
- 1,2-Bis(methyldimethoxysilyl)ethane
- 2,2,5,5-Tetramethoxy-2,5-disilahexane
Comparison: Compared to these similar compounds, 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
53998-34-8 |
|---|---|
Fórmula molecular |
C8H20O4Si2 |
Peso molecular |
236.41 g/mol |
Nombre IUPAC |
2-[dimethoxy(methyl)silyl]ethenyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C8H20O4Si2/c1-9-13(5,10-2)7-8-14(6,11-3)12-4/h7-8H,1-6H3 |
Clave InChI |
UUCFEDLEOMKQRB-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C=C[Si](C)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)



![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)

![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)




![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)

